2-Methoxyquinoline-3-carboxylic acid

Description

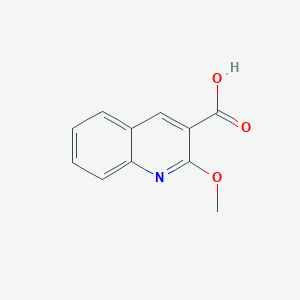

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGCMGJIYVJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600000 |

Source

|

| Record name | 2-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70659-29-9 |

Source

|

| Record name | 2-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a core structural motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of a methoxy group at the 2-position and a carboxylic acid at the 3-position imparts unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a detailed exploration of the synthetic routes to this compound, with a focus on a practical and efficient multi-step synthesis. The methodologies are presented with in-depth explanations of the underlying chemical principles and experimental protocols to enable successful replication and adaptation in a research setting.

Primary Synthetic Strategy: A Three-Step Approach

The most direct and widely applicable synthesis of this compound proceeds through a three-step sequence starting from readily available acetanilides. This strategy involves:

-

Vilsmeier-Haack Formylation: Synthesis of a 2-chloroquinoline-3-carbaldehyde intermediate.

-

Nucleophilic Aromatic Substitution: Introduction of the methoxy group at the 2-position.

-

Oxidation: Conversion of the aldehyde functionality to the final carboxylic acid.

This approach offers a high degree of control over the substitution pattern and generally provides good overall yields.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this synthesis, an acetanilide is treated with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile in the formylation and subsequent cyclization to the quinoline ring system.

Reaction Mechanism:

The mechanism involves the initial reaction of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The acetanilide then attacks the Vilsmeier reagent, leading to formylation of the aromatic ring. Subsequent intramolecular cyclization, dehydration, and chlorination afford the 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Materials:

-

Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Appropriate solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form exothermically.

-

Once the addition is complete, add the acetanilide portion-wise to the reaction mixture.

-

After the addition of the acetanilide, heat the reaction mixture, typically at a temperature range of 60-80°C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product, 2-chloroquinoline-3-carbaldehyde, will precipitate out. Collect the solid by filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Caption: Nucleophilic aromatic substitution for methoxy group introduction.

Step 3: Oxidation of 2-Methoxyquinoline-3-carbaldehyde to this compound

The final step involves the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A mild and efficient method utilizes silver nitrate in the presence of a base. Other common oxidizing agents for aldehydes include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, or milder reagents like Oxone. [2] Reaction Mechanism (using Silver Nitrate):

In the presence of a base, silver oxide (Ag₂O) is formed in situ, which is a mild oxidizing agent. The aldehyde is oxidized to the corresponding carboxylate salt, and silver(I) is reduced to elemental silver. Acidic workup then protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Oxidation to this compound

-

Materials:

-

2-Methoxyquinoline-3-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH) and Water

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Suspend 2-methoxyquinoline-3-carbaldehyde in a mixture of ethanol and water.

-

Add a solution of silver nitrate in water to the suspension.

-

Add a solution of sodium hydroxide dropwise with vigorous stirring. A black precipitate of silver oxide may form.

-

Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture to remove the silver salts.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The product can be recrystallized from a suitable solvent if further purification is required.

-

Oxidation Step Workflow

Caption: Oxidation of the aldehyde to the carboxylic acid.

Alternative Synthetic Routes

While the three-step synthesis from acetanilides is a robust method, other classical named reactions for quinoline synthesis can be considered, although they may be less direct for obtaining the desired 2-methoxy substitution pattern.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. [3][4][5]This method typically yields 4-hydroxyquinoline-3-carboxylic acid derivatives. To obtain the target molecule via this route, a starting material such as 2-methoxyaniline would be required. The resulting 4-hydroxyquinoline would then need to be converted to a 2-chloroquinoline, followed by methoxylation, or a more complex series of functional group interconversions.

Camps Cyclization

The Camps cyclization is the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a mixture of 2- and 4-hydroxyquinolines. [6][7]Similar to the Gould-Jacobs reaction, this would necessitate a starting material that leads to a hydroxyquinoline intermediate, which would then require further modification to introduce the methoxy group at the 2-position.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Vilsmeier-Haack | Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | 70-90 |

| 2 | SNAr | 2-Chloroquinoline-3-carbaldehyde | KOH, MeOH | 2-Methoxyquinoline-3-carbaldehyde | 80-95 |

| 3 | Oxidation | 2-Methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | This compound | 75-90 |

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, three-step sequence commencing with the Vilsmeier-Haack reaction of an appropriate acetanilide. This approach provides a high level of regiochemical control and delivers the target molecule in good overall yield. The key transformations—formylation/cyclization, nucleophilic aromatic substitution, and oxidation—are all well-established and reliable reactions in organic synthesis. Understanding the mechanistic underpinnings of each step is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the synthesis of this valuable heterocyclic compound for applications in drug discovery and development.

References

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2510. Available at: [Link]

-

Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2510. Available at: [Link]

-

Lundgren, R. J. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Available at: [Link]

- Google Patents. (2018). Method for producing substituted anthranilic acid derivatives. (US9969717B2).

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (Application Note AN056). Available at: [Link]

-

Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Available at: [Link]

-

LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]

-

ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]

-

MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4251. Available at: [Link]

-

ResearchGate. (2021). Camps Reaction and Related Cyclizations. Available at: [Link]

-

MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

"2-Methoxyquinoline-3-carboxylic acid solubility"

An In-Depth Technical Guide to the Solubility Characterization of 2-Methoxyquinoline-3-carboxylic Acid for Drug Development Applications

Executive Summary

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical determinant of a compound's behavior, influencing everything from oral bioavailability and formulation design to the reliability of in-vitro screening data.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility for this specific molecule, offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and provides context for interpreting the resulting data. By adopting the methodologies outlined herein, research teams can generate robust, reliable solubility data to de-risk development programs and make informed decisions in the progression of novel chemical entities.

Molecular Profile: this compound

A foundational understanding of the molecular structure is essential to predict and interpret its solubility behavior.

-

Chemical Structure:

-

Key Functional Groups & Their Influence:

-

Quinoline Ring: A bicyclic aromatic system containing a nitrogen atom. The nitrogen atom is weakly basic, capable of being protonated in acidic conditions. The aromatic nature contributes to the molecule's hydrophobicity.

-

Carboxylic Acid (-COOH): An acidic functional group that will be deprotonated to its carboxylate form (-COO⁻) in neutral to basic conditions. The formation of this ion greatly enhances aqueous solubility.

-

Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the quinoline ring and adds a degree of polarity, though it is generally considered to have a modest impact on solubility compared to the ionizable groups.

-

The presence of both an acidic and a basic functional group makes this compound an amphoteric substance, whose net charge and therefore solubility will be highly dependent on the pH of the surrounding medium.[3][4][5]

Table 1: Predicted Physicochemical Properties of Related Structures

| Property | Value (for Quinoline-3-carboxylic acid) | Significance for Solubility |

|---|---|---|

| XLogP3 | 1.7 | Indicates moderate lipophilicity.[6] |

| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond to water.[6] |

| Hydrogen Bond Acceptors | 3 (from N, =O, -O-) | Can accept hydrogen bonds from water.[6] |

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery, "solubility" is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic. Understanding the difference is crucial for applying the right measurement at the right stage of development.[7]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (usually crystalline) form under specific conditions (e.g., temperature, pH).[8][9] It is the gold-standard measurement, critical for late-stage development and formulation, but is low-throughput.[7] The most common method for its determination is the Shake-Flask method.[10]

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a supersaturated solution. It is typically determined by adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[7][11][12] This method is high-throughput and is invaluable in early discovery for screening large numbers of compounds, where it helps identify candidates that may precipitate in biological assays.[11]

Causality of Solubility: Factors Governing Dissolution

The solubility of this compound is dictated by an interplay of its intrinsic properties and the external environment.

-

The Dominant Role of pH: As an amphoteric molecule, its solubility profile will exhibit a characteristic "U" shape.

-

Low pH (e.g., pH 1-2): The carboxylic acid group is protonated (-COOH) and neutral, while the quinoline nitrogen is protonated (-NH⁺), making the molecule a positively charged cation. Solubility is generally high.

-

Mid-range pH (Isoelectric Point): At a specific pH, the molecule will exist predominantly as a neutral zwitterion. At this point, intermolecular interactions can increase, leading to minimal aqueous solubility.

-

High pH (e.g., pH > 7): The carboxylic acid is deprotonated and anionic (-COO⁻), while the quinoline nitrogen is neutral. This negatively charged species is highly polar and thus very soluble in water.[13]

-

-

Solvent Polarity: Beyond water, solubility in organic solvents is key for synthesis and purification.[14]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be a good solvent due to its ability to form hydrogen bonds with both the carboxylic acid and methoxy groups.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Should readily dissolve the compound, as these are excellent solvents for a wide range of organic molecules.[15]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the molecule's polar functional groups.

-

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][5][15] This can be leveraged during purification (recrystallization) but must be controlled during experimental measurements.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the necessary controls and steps to ensure data integrity.

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive standard.

Objective: To determine the maximum equilibrium concentration of this compound in a specific aqueous buffer.

Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the pH is accurately measured and recorded.

-

Weigh approximately 2-5 mg of the solid compound into a glass vial. The key is to ensure an excess of solid material remains after equilibrium is reached.

-

-

Equilibration:

-

Add a precise volume (e.g., 1 mL) of the prepared buffer to the vial.

-

Seal the vial securely.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Causality: Agitation is critical to maximize the surface area of the solid exposed to the solvent, facilitating the achievement of equilibrium.

-

Equilibrate for a minimum of 24 hours. A self-validating step is to measure the concentration at 24h and 48h; if the values are consistent, equilibrium has been reached.[10]

-

-

Sample Processing:

-

After equilibration, allow the vials to rest for 30 minutes for undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from the remaining solid using either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Causality: This separation is the most critical step to avoid contaminating the final sample with undissolved particulates, which would artificially inflate the measured solubility.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound dissolved in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

-

Dilute the filtered supernatant into the analysis solvent to fall within the linear range of the calibration curve.

-

Analyze the samples and standards by a suitable analytical method, typically HPLC-UV.

-

Calculate the original concentration in the buffer, accounting for the dilution factor. The result is reported in µg/mL or µM.

-

Protocol 4.2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol is a high-throughput method suitable for early-stage screening.

Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.

Methodology:

-

Preparation:

-

Compound Addition:

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate wells (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final top concentration of 100 µM).

-

Causality: The rapid addition of the DMSO solution into the aqueous buffer creates a transiently supersaturated solution. The final DMSO concentration should be kept low (<5%, ideally 1-2%) to minimize its co-solvent effect.

-

-

Incubation and Detection:

-

Mix the plate briefly on a plate shaker.

-

Incubate at a controlled temperature (e.g., 25°C) for 1.5 to 2 hours.[12]

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background (buffer + DMSO only).

-

This can be determined by visual inspection of the data or by setting a threshold (e.g., 3x the standard deviation of the negative controls).

-

Data Presentation and Interpretation

Robust data generation must be paired with clear presentation and insightful interpretation.

Table 2: Example Data Summary for this compound

| Assay Type | Condition | Solubility (µg/mL) | Solubility (µM) | Classification |

|---|---|---|---|---|

| Thermodynamic | pH 2.0 Phosphate Buffer | Hypothetical: 450 | Hypothetical: 2214 | Soluble |

| Thermodynamic | pH 7.4 PBS | Hypothetical: 15 | Hypothetical: 74 | Sparingly Soluble |

| Thermodynamic | pH 9.0 Borate Buffer | Hypothetical: >1000 | Hypothetical: >4921 | Highly Soluble |

| Kinetic | pH 7.4 PBS | Hypothetical: 45 | Hypothetical: 221 | - |

Interpretation: The hypothetical data above would suggest that this compound exhibits classic pH-dependent solubility. Its low solubility at physiological pH 7.4 could pose a challenge for oral absorption and may necessitate formulation strategies such as salt formation or the use of solubilizing excipients. The higher kinetic solubility compared to thermodynamic solubility is a common observation and reflects the energy barrier to nucleation from a supersaturated state.

Conclusion

The solubility of this compound is not a single value but a complex property that is critically dependent on environmental factors, most notably pH. A systematic and rigorous evaluation, employing both high-throughput kinetic assays in early discovery and definitive thermodynamic methods during lead optimization, is essential. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can generate high-quality, reliable data. This enables a proactive approach to addressing potential biopharmaceutical challenges, ultimately facilitating the efficient and successful development of new quinoline-based therapeutic agents.

References

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Google Patents. (1937). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

- BioDuro. (n.d.). ADME Solubility Assay.

- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.

- Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Benchchem. (n.d.). 3-Methoxyquinoline-7-carboxylic Acid.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.

- PubChem. (n.d.). Quinoline-3-carboxylic acid.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Google Patents. (1998). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. evotec.com [evotec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. asianpubs.org [asianpubs.org]

- 12. enamine.net [enamine.net]

- 13. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 14. physchemres.org [physchemres.org]

- 15. cibtech.org [cibtech.org]

The Pharmacological Versatility of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space with a wide spectrum of biological activities. Among its many derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationships to guide future drug design efforts.

The Quinoline Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline, a weak tertiary base, allows for both electrophilic and nucleophilic substitution reactions, making it a versatile template for synthetic chemists.[1] The addition of a carboxylic acid group introduces a critical pharmacophore that can participate in key interactions with biological targets, such as chelation with metal ions, which is hypothesized to be a potential molecular mechanism for their pharmacological activities.[2] The position of the carboxylic acid group on the quinoline ring, along with other substitutions, profoundly influences the compound's biological profile. This guide will explore the activities associated with various positional isomers, including quinoline-2-, quinoline-3-, and quinoline-4-carboxylic acids.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanisms of Anticancer Action

-

Inhibition of Sirtuin 3 (SIRT3): Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a key mitochondrial deacetylase implicated in leukemia.[3] Inhibition of SIRT3 by these compounds leads to G0/G1 phase cell cycle arrest and cellular differentiation in leukemic cell lines.[3]

-

Induction of Apoptosis: Quinoline-2-carboxylic acid aryl esters have been shown to induce apoptosis and block the cell cycle in prostate cancer cell lines (PC3).[4]

-

Growth Inhibition and Selective Cytotoxicity: Various quinoline carboxylic acids, including quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, have shown remarkable growth inhibition capacities against cancer cell lines such as mammary (MCF7) and cervical (HeLa) cancer cells.[2][5] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells over non-cancerous cells, a crucial attribute for minimizing off-target effects.[6]

Experimental Protocol: Assessing In Vitro Anticancer Activity

A robust and reproducible assessment of anticancer activity is paramount in preclinical drug development. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [2]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, PANC1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline carboxylic acid derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The SRB assay is chosen for its reliability, sensitivity, and its basis in measuring total cellular protein, which provides a stable endpoint that is less prone to interference from metabolic changes in the cells compared to assays like the MTT assay. The use of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.

Antibacterial Activity: Combating Bacterial Resistance

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[7] Research into novel quinoline carboxylic acids continues to be a promising avenue for overcoming the challenge of antimicrobial resistance.[8]

Mechanism of Antibacterial Action

The primary mechanism of action for many quinolone antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline carboxylic acid derivatives disrupt critical cellular processes, leading to bacterial cell death.[7]

Spectrum of Activity

Newer quinoline carboxylic acid derivatives exhibit potent activity against a broad spectrum of bacteria, including enteric Gram-negative bacteria and Pseudomonas aeruginosa.[7] They are also active against Gram-positive bacteria.[7] Some synthesized derivatives of quinoline-2-carboxylic acid have shown strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species.[9]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for MIC determination.

Protocol: Broth Microdilution Assay for MIC Determination [10]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoline carboxylic acid derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validating System: The inclusion of standardized bacterial strains (e.g., ATCC strains), a positive control antibiotic with a known MIC, and appropriate growth and sterility controls ensures the validity and reproducibility of the assay.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline carboxylic acids have also demonstrated promising antiviral activity against a range of viruses.[11]

Mechanism of Antiviral Action

A key mechanism underlying the antiviral activity of some 4-quinoline carboxylic acids is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[12][13] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[11] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thereby inhibiting viral replication.[13][14] This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[11]

Spectrum of Activity

Quinoline carboxylic acid derivatives have shown activity against various viruses, including vesicular stomatitis virus (VSV) and influenza A virus (WSN).[12][13] Their broad-spectrum potential makes them attractive candidates for further development as antiviral therapeutics.[11]

Experimental Protocol: Viral Replication Assay

A common method to assess antiviral activity is to measure the inhibition of viral replication in cell culture, often by quantifying the reduction in viral yield or viral-induced cytopathic effect (CPE).

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluency.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the quinoline carboxylic acid derivative for a defined period. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units).

-

Overlay and Incubation: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. Incubate until plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Rationale for Protocol Choice: The plaque reduction assay is a gold-standard method for quantifying infectious virus particles. It provides a direct measure of the inhibition of viral replication and spread.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and quinoline carboxylic acids have shown potential as anti-inflammatory agents.[9][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[15] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.[15] Additionally, some quinoline-related carboxylic acids have shown anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[5]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory activity. Activated macrophages produce nitric oxide (NO), a key inflammatory mediator.

Protocol: Griess Assay for Nitric Oxide Quantification [2]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of the quinoline carboxylic acid derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Diagram: Proposed Mechanism of NF-κB Inhibition by Quinoline Carboxylic Acids

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on quinoline carboxylic acids has led to the elucidation of key structure-activity relationships (SAR) that can guide the design of more potent and selective compounds.

-

Position of the Carboxylic Acid: The position of the carboxylic acid group is crucial for activity. For example, in antiviral 4-quinoline carboxylic acids, a free carboxylic acid is essential for activity.[13]

-

Substitutions on the Quinoline Ring: Substitutions at various positions of the quinoline ring can significantly impact potency and selectivity. For instance, a hydrophobic moiety at the C(2) position is necessary for the antiviral activity of certain 4-quinoline carboxylic acids.[13]

-

Hybridization: Hybridizing the quinoline scaffold with other pharmacophores is a promising strategy to enhance biological activity and overcome drug resistance.[1]

The future of quinoline carboxylic acid research lies in the rational design of novel derivatives with improved pharmacological profiles. This includes optimizing potency, selectivity, and pharmacokinetic properties. The application of computational modeling and machine learning can aid in the prediction of biological activities and guide synthetic efforts.[16]

Conclusion

Quinoline carboxylic acids represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents underscores their potential for addressing significant unmet medical needs. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to develop the next generation of quinoline-based therapeutics. Through a continued, multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of this remarkable scaffold can be realized.

References

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

Al-Ostath, A. I., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 28(15), 5804. [Link]

-

Al-Ostath, A. I., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846465. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21858-21879. [Link]

-

Li, Z., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(17), 3636. [Link]

-

Brabender, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(7), 649-654. [Link]

-

Brabender, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(7), 649-654. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link]

-

Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 4. [Link]

-

Matijašić, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 991838. [Link]

-

Kumada, T., et al. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 9 Suppl 5, S107-S114. [Link]

-

Lupu, M., & Carramiñana, I. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Exploratory Target Antitumor Therapy, 3, 431-443. [Link]

-

Kumar, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

-

Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 82(1), 1-28. [Link]

-

Marella, A., et al. (2013). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Rasayan Journal of Chemistry, 6(4), 293-301. [Link]

-

Van der Meijden, A., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1632. [Link]

-

Lupu, M., & Carramiñana, I. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. [Link]

-

JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. [Link]

-

El-Sayed, M. A. A., et al. (2025). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. (A).... ResearchGate. [Link]

-

Borges, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Pharmaceutics, 14(10), 2157. [Link]

-

Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-122. [Link]

-

El-Sayed, S. M., et al. (2023). Assessment of Antioxidant and Anticancer Activities of Microgreen Alga Chlorella vulgaris and Its Blend with Different Vitamins. Antioxidants, 12(3), 664. [Link]

-

Singh, A., & Singh, R. K. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]

-

da Silva, A. C. S., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Pharmaceuticals, 15(11), 1335. [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]

-

Lupu, M., & Carramiñana, I. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current topics in medicinal chemistry, 14(14), 1647–1657. [Link]

-

Al-Obaidi, A. M. J., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. BioMed research international, 2022, 8822070. [Link]

-

Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730620. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyquinoline-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous natural products and synthetic compounds with significant pharmacological activities. Its versatile nature has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[1] The inherent biological activity of the quinoline ring system, coupled with the vast possibilities for chemical modification, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, derivative: 2-Methoxyquinoline-3-carboxylic acid . We will delve into its synthetic accessibility, and more importantly, its potential research applications as a versatile scaffold in modern drug discovery, drawing insights from the established activities of its structural analogues.

Synthetic Pathways and Chemical Properties

While dedicated synthetic routes for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous quinoline-3-carboxylic acids. A highly probable route involves the oxidation of the corresponding 2-methoxyquinoline-3-carbaldehyde.

Proposed Synthetic Protocol: Oxidation of 2-Methoxyquinoline-3-carbaldehyde

This two-step process begins with the Vilsmeier-Haack reaction on a suitable acetanilide precursor to generate the aldehyde, followed by a mild oxidation to yield the desired carboxylic acid.

Step 1: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3, 2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Addition of Acetanilide: Add the appropriate N-acetylated aniline precursor (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude 2-chloroquinoline-3-carbaldehyde will precipitate.

-

Methoxylation: The crude 2-chloro derivative can be treated with sodium methoxide in methanol under reflux to yield 2-methoxyquinoline-3-carbaldehyde.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 2-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone and water.

-

Oxidation: Add a solution of potassium permanganate (KMnO4, 2-3 equivalents) dropwise at room temperature. The reaction progress can be monitored by the disappearance of the purple color.

-

Quenching and Work-up: Once the reaction is complete, quench the excess KMnO4 with a saturated solution of sodium sulfite. Filter the manganese dioxide precipitate.

-

Isolation: Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the this compound. The solid product can be collected by filtration, washed with cold water, and dried.

Potential Research Application 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a pleiotropic kinase involved in cell growth, proliferation, and survival.[3]

Scientific Rationale: Targeting Protein Kinase CK2

Protein kinase CK2 is often found to be overexpressed in a wide range of human cancers. Its anti-apoptotic function makes cancer cells more resistant to traditional therapies. Therefore, inhibitors of CK2 are being actively investigated as potential anticancer agents. The quinoline-3-carboxylic acid scaffold provides a rigid framework that can be functionalized to interact with the ATP-binding pocket of CK2. The 2-methoxy group of the title compound can be hypothesized to form specific hydrogen bonds or hydrophobic interactions within the kinase domain, potentially leading to potent and selective inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to evaluate the inhibitory activity of this compound against protein kinase CK2.

Caption: Workflow for in vitro kinase inhibition assay.

Data Interpretation

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter to determine the potency of the compound. A lower IC50 value indicates a more potent inhibitor.

| Compound | Target Kinase | Reported IC50 (µM) |

| Derivative of 2-aminoquinoline-3-carboxylic acid | CK2 | 0.65 - 18.2[3] |

| This compound (Hypothetical) | CK2 | To be determined |

Potential Research Application 2: Antiproliferative and Anticancer Activity

The quinoline-3-carboxylic acid scaffold has been explored for its antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Scientific Rationale: Targeting Cancer Cell Proliferation

The acidic microenvironment of tumors presents a unique opportunity for targeted drug delivery. The carboxylic acid moiety of this compound can influence its cellular uptake and distribution, potentially leading to selective accumulation in cancer cells.[4] Furthermore, the quinoline core can intercalate with DNA or interact with various enzymes crucial for cancer cell survival.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Caption: Workflow for MTT cytotoxicity assay.

Potential Research Application 3: Antimicrobial Drug Discovery

Quinoline-based compounds have a long history as effective antimicrobial agents. The core structure is present in several antimalarial drugs and fluoroquinolone antibiotics. A related compound, 3-Methoxyquinoline-7-carboxylic acid, has been investigated for its inhibitory effects on bacterial DNA gyrase.[6]

Scientific Rationale: Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-validated target for antibacterial drugs. The planar quinoline ring can intercalate into the DNA, while the carboxylic acid and other substituents can interact with the enzyme, leading to the stabilization of the DNA-gyrase complex and subsequent inhibition of bacterial growth.

Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

| Bacterial Strain | Standard Antibiotic | MIC (µg/mL) | This compound (Hypothetical) |

| S. aureus | Ciprofloxacin | 0.25 - 1 | To be determined |

| E. coli | Ciprofloxacin | 0.008 - 0.03 | To be determined |

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of its structural analogues, this compound warrants investigation as a potential inhibitor of protein kinases, an antiproliferative agent for cancer therapy, and a novel antibacterial compound. The synthetic accessibility of this molecule, coupled with the vast potential for further chemical modifications at various positions of the quinoline ring, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

- Mousa, E. F., & Mohammed, I. K. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

- Lappin, G. R. (1948). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S. Patent No. 2,082,358. Washington, DC: U.S.

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Kumar, R., Mittal, R. K., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1853-1863.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846433.

- Mittal, R. K., Kumar, R., & Singh, P. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(5), 481-490.

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.

- Mittal, R. K., Kumar, R., & Singh, P. (2022). General scaffold of the 3-Carboxy quinoline compounds.

- Abdel-Ghani, T. M., El-Sayed, W. M., & El-Sayed, W. M. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6539.

- Kumar, S., & Bawa, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376.

-

Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxyquinoline-7-carboxylic Acid|CAS 2241594-60-3 [benchchem.com]

Navigating the Unseen: A Technical Guide to the Safe Handling and Disposition of 2-Methoxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

In the landscape of pharmaceutical research and organic synthesis, novel chemical entities are the lifeblood of innovation. 2-Methoxyquinoline-3-carboxylic acid, a substituted quinoline carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry, likely explored for its biological activities.[1] As with any new or sparsely documented compound, a robust understanding of its safe handling, storage, and disposal is not merely a procedural formality but a cornerstone of responsible research. This guide, compiled from established safety principles for analogous structures and authoritative chemical safety literature, provides a comprehensive framework for mitigating risks associated with the handling of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from data on structurally related quinoline carboxylic acids to foster a culture of proactive safety.

Section 1: Hazard Identification and Risk Assessment - An Analog-Based Approach

Given the limited specific toxicological data for this compound, a conservative approach based on the known hazards of its structural relatives, such as quinoline-3-carboxylic acid and other substituted quinolines, is essential.

1.1 Anticipated Health Hazards:

-

Skin and Eye Irritation: Quinoline-3-carboxylic acid is known to cause skin and serious eye irritation.[2][3] It is therefore prudent to assume that this compound will exhibit similar properties. Direct contact with the solid or solutions should be avoided.

-

Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3] Handling should be conducted in a manner that minimizes the generation of airborne particulates.

-

Potential for Systemic Toxicity: Some quinoline derivatives have been shown to be toxic. For instance, 3-Methylquinoxaline-2-carboxylic acid is reported to be toxic to liver cells.[4] Furthermore, computational studies on 2-aryl-quinoline-4-carboxylic acid derivatives suggest a potential for hepatotoxicity.[5] While these are different molecules, the shared quinoline core warrants a high degree of caution regarding potential organ toxicity with prolonged or repeated exposure.

-

Harmful if Swallowed: Based on the general toxicity profile of quinoline derivatives, ingestion of this compound may be harmful.[6]

1.2 Physicochemical Hazards:

-

Reactivity: While specific reactivity data for this compound is not available, general knowledge of aromatic carboxylic acids suggests they can undergo reactions typical of this functional group.[7] The quinoline ring system can be stable, but reactions involving strong acids, bases, or high temperatures should be carefully evaluated.[2][8] The carboxylic acid group is deactivating towards electrophilic aromatic substitution.[7]

-

Thermal Decomposition: Similar to other aromatic carboxylic acids, heating this compound, especially above its melting point, may lead to decomposition, potentially releasing carbon oxides and nitrogen oxides. 6-methoxyquinoline-4-carboxylic acid, a related compound, decomposes at 280°C.[9]

| Hazard Classification (Anticipated) | Basis for Classification |

| Skin Irritant | Analogy with quinoline-3-carboxylic acid[2][3] |

| Eye Irritant | Analogy with quinoline-3-carboxylic acid[2][3] |

| Respiratory Irritant | Analogy with quinoline-3-carboxylic acid[3] |

| Acute Oral Toxicity (Harmful) | General toxicity of quinoline derivatives[6] |

| Potential for Organ Toxicity | Analogy with other quinoline derivatives[4][5] |

Section 2: Prudent Practices for Safe Handling and Storage

A proactive and informed approach to handling is paramount. The following protocols are designed to create a self-validating system of safety.

2.1 Personal Protective Equipment (PPE) - The First Line of Defense:

A comprehensive PPE strategy is non-negotiable.[10]

-

Hand Protection: Nitrile or neoprene gloves are mandatory to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use.[10]

-

Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.[10]

-

Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[10]

-

Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation of dust particles. When working with solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[10]

2.2 Engineering Controls - Mitigating Exposure at the Source:

-

Chemical Fume Hood: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[2]

2.3 Storage and Segregation:

-

Container: Store in a tightly closed, clearly labeled container.[6]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2]

Section 3: Experimental Workflow - A Step-by-Step Protocol

The following workflow provides a structured approach to handling this compound, from receipt to disposal.

3.1 Preparation:

-

Donning PPE: Before entering the designated handling area, put on a laboratory coat, appropriate gloves, and chemical splash goggles.[10]

-

Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[10]

3.2 Handling and Experimental Procedures:

-

Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to avoid contamination of balances.

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[10] If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

-

Reactions: Maintain a safe distance from reactions and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.[10]

3.3 Cleanup and Decontamination:

-

Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[10]

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Section 4: Disposal - A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle.

-

Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[10]

-

Disposal Guidelines: Aromatic carboxylic acids and their derivatives should be disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain or in general waste. The waste may be incinerated in a licensed facility.

Visualizing the Workflow: A Graphviz Diagram

Caption: Safe handling workflow for this compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusion: A Dynamic Approach to Safety

The principles outlined in this guide provide a robust framework for the safe handling of this compound. However, it is imperative that researchers remain vigilant and continuously seek out new information as it becomes available. A dynamic approach to safety, rooted in a thorough understanding of potential hazards and a commitment to best practices, is the most effective way to ensure a safe and productive research environment.

References

- Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

- ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid.

- Cayman Chemical. (n.d.). 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7).

- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.

- National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.

- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.

- Cayman Chemical. (2024). 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet.

- Fisher Scientific. (n.d.). Quinoline-3-carboxylic acid Safety Data Sheet.

- ResearchGate. (2021). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues.

- PubChem. (2024). 6-Methoxy-2-propylquinoline-3-carboxylic acid.

- PubChem. (n.d.). Quinoline-3-carboxylic acid.

- MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.

- Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.

- Nature. (2024). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons.

- ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline.

- Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions.

- Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.

- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

Sources